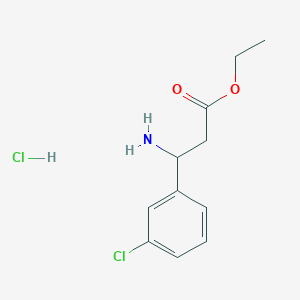

(+/-)-Pelletierine hydrochloride

Descripción general

Descripción

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used in medications to improve water solubility, which can be desirable for substances used in medications . Hydrochlorides may more readily dissolve in the gastrointestinal tract and be absorbed into the bloodstream more quickly .

Molecular Structure Analysis

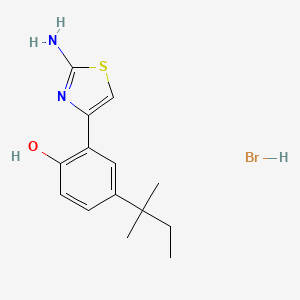

The molecular structure of a hydrochloride would include the organic compound bonded to a chloride ion. The exact structure would depend on the specific organic compound involved .Physical And Chemical Properties Analysis

Hydrochlorides are typically white crystalline solids that are highly soluble in water . The exact physical and chemical properties would depend on the specific organic compound involved.Aplicaciones Científicas De Investigación

Biosynthesis and Chemical Synthesis

- Biosynthetic Mechanism : Pelletierine is synthesized via non-enzymatic Mannich-like condensation, involving two new type III polyketide synthases (PKSs) identified from Huperzia serrata and Phlegmariurus cryptomerianus. This understanding aids in the broader comprehension of Lycopodium alkaloid biosynthesis, including huperzine A (Wang et al., 2020).

- Chemical Synthesis and Photocyclization : Pelletierine has been used as a precursor in the biosynthesis of cernuine. A study describes its conversion into quinolizidine, followed by a Hofmann-Loeffler type photocyclization, differing from the traditional Hofmann-Loeffler reaction (Ban et al., 1974).

Applications in Alkaloid Synthesis

- Synthesis of Lycopodium Alkaloids : Pelletierine analogs and derivatives have been synthesized and investigated for their potential in the production of Lycopodium alkaloids. These findings extend the toolbox of small building blocks in the piperidine series, which could be useful for biosynthetically inspired strategies (Yan et al., 2012).

- Syntheses of Homoproline and Homopipecolic Acid : An improved protocol using organocatalyzed, intramolecular heteroatom Michael addition has been applied for the enantioselective synthesis of various compounds, including pelletierine (Carlson et al., 2008).

Other Research Applications

- Pharmaceutical Technology : In a study unrelated directly to pelletierine but relevant to pharmaceutical applications, the melt pelletization process was explored for producing prolonged release matrix pellets, a technique that could potentially be applied to compounds like pelletierine (Hamdani et al., 2002).

Mecanismo De Acción

Safety and Hazards

Propiedades

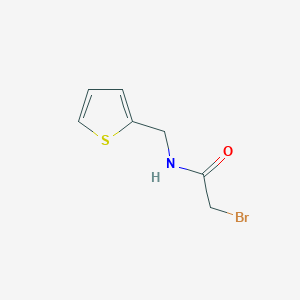

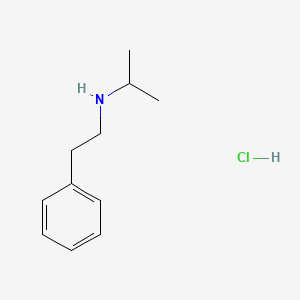

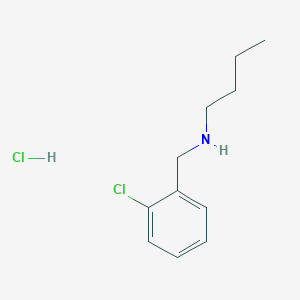

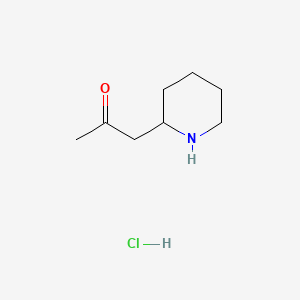

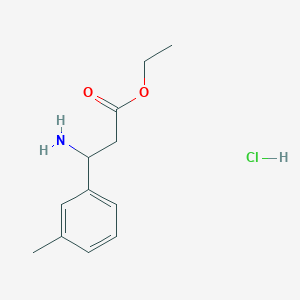

IUPAC Name |

1-piperidin-2-ylpropan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-7(10)6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOKUKPRJSMPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-Pelletierine hydrochloride | |

CAS RN |

5984-61-2 | |

| Record name | Pelletierine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PELLETIERINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516910XH33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions that Pelletierine hydrochloride combined with tin soaps shows high efficacy against Raillietina cesticillus. What is the proposed mechanism behind this synergistic effect?

A1: Unfortunately, the provided abstract [] does not delve into the specific mechanism of action for Pelletierine hydrochloride, either alone or in combination with tin soaps, against Raillietina cesticillus. Further research is needed to understand how these compounds interact at a molecular level to achieve the observed anthelmintic effect. Investigating potential synergistic effects, such as if the compounds target different stages of the parasite's lifecycle or disrupt separate physiological processes, could be a fruitful area for future study.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)